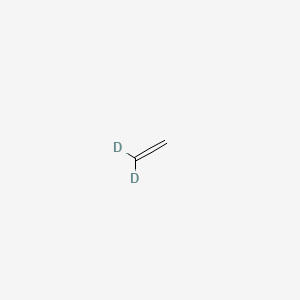

Ethylene-1,1-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dideuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4/c1-2/h1-2H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGSQFUCUMXWEO-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217884 | |

| Record name | Ethylene-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6755-54-0 | |

| Record name | Ethene-1,1-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6755-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene-1,1-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006755540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Dance: A Technical Guide to Isotopic Labeling Applications of gem-Dideuteroethylene

Foreword: The Power of a Silent Label

In the intricate world of molecular science, our quest to understand the precise choreography of chemical reactions and biological processes is perpetual. We seek to trace the journey of individual atoms, to witness their transformations, and to unravel the complex mechanisms that govern the world around us. Isotopic labeling, the practice of strategically replacing an atom with its heavier, non-radioactive isotope, has emerged as an indispensable tool in this endeavor. Among the arsenal of isotopically labeled molecules, gem-dideuteroethylene (1,1-dideuteroethylene) offers a unique and powerful probe. Its geminal deuterium substitution on a reactive olefinic carbon provides a subtle yet profound alteration that allows us to track its fate with exceptional precision.

This technical guide is intended for researchers, scientists, and drug development professionals who wish to harness the potential of gem-dideuteroethylene in their work. We will delve into the synthesis of this valuable isotopic tracer, explore its diverse applications in mechanistic elucidation, drug metabolism and pharmacokinetics (DMPK), and polymer science, and provide practical guidance on the analytical techniques essential for its detection and quantification. Our focus will be on not just the "how," but the "why"—the causal relationships that underpin experimental design and data interpretation.

I. The Strategic Advantage of gem-Dideuteration

The substitution of two hydrogen atoms with deuterium on the same carbon of an ethylene molecule might seem like a minor modification. However, this seemingly simple change imparts significant and exploitable properties rooted in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[1] Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a C-D bond must be broken instead.[1] This difference in reaction rates is the cornerstone of many applications of deuterated compounds.[2]

gem-Dideuteroethylene is particularly advantageous because:

-

Mechanistic Clarity: The presence of two deuterium atoms on a single carbon provides a distinct isotopic signature that can be readily tracked through complex reaction pathways.

-

Metabolic Stability: In drug discovery, replacing metabolically labile C-H bonds with C-D bonds can slow down enzymatic degradation, leading to improved pharmacokinetic profiles.[2]

-

Probing Stereochemistry: The fixed orientation of the deuterium atoms can be used to investigate the stereospecificity of chemical reactions.

II. Synthesis of gem-Dideuteroethylene: A Practical Approach

While not commercially available in vast quantities, gem-dideuteroethylene can be synthesized in the laboratory through several plausible routes. A common strategy involves the preparation of a suitable precursor followed by an elimination reaction. One such precursor is 1,1-diiodoethane, which can be synthesized from the more readily available 1,1-dichloroethane.[3]

Proposed Synthetic Pathway

A feasible synthetic route to gem-dideuteroethylene is outlined below. This pathway leverages established organic transformations and commercially available deuterated reagents.

Caption: Proposed synthetic pathway for gem-dideuteroethylene.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 1,1-Diiodoethane from 1,1-Dichloroethane [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-dichloroethane in acetone.

-

Reagent Addition: Add a stoichiometric excess of sodium iodide (NaI). The use of excess NaI drives the equilibrium towards the diiodo product.

-

Reflux: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Workup: After cooling, the precipitated sodium chloride is removed by filtration. The acetone is then removed under reduced pressure. The resulting crude 1,1-diiodoethane is purified by distillation.

Step 2: Deuteration of 1,1-Diiodoethane

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the purified 1,1-diiodoethane in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. This will generate a carbenoid intermediate.

-

Deuterium Quench: Quench the reaction by the slow addition of deuterium oxide (D₂O). The D₂O will provide the deuterium source to form the C-D bonds.

-

Workup: Allow the reaction to warm to room temperature. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield crude 1,1-dideutero-1,1-diiodoethane.

Step 3: Elimination to form gem-Dideuteroethylene

-

Reaction Setup: In a round-bottom flask, suspend zinc dust in ethanol.

-

Addition of Precursor: Add the crude 1,1-dideutero-1,1-diiodoethane to the zinc suspension.

-

Reaction: The elimination reaction is typically exothermic and proceeds readily at room temperature. The gaseous gem-dideuteroethylene can be collected in a cold trap or used directly in a subsequent reaction.

-

Purification: The collected gas can be purified by passing it through a series of traps to remove any co-distilled solvent or byproducts.

III. Applications in Mechanistic Elucidation

The strategic placement of deuterium atoms in gem-dideuteroethylene makes it a powerful tool for unraveling complex reaction mechanisms. By tracking the position of the deuterium label in the products, researchers can gain insights into bond-forming and bond-breaking steps, as well as the involvement of various intermediates.

Case Study: Elucidating Metabolic Pathways

A compelling example of using geminal dideuteration to study reaction mechanisms is in the field of drug metabolism. The metabolism of xenobiotics often involves oxidation reactions catalyzed by cytochrome P450 enzymes. By introducing a gem-dideuterated moiety into a drug candidate, it is possible to determine the site of metabolic attack and the mechanism of the enzymatic transformation.

For instance, in a study on the metabolism of a deuterated analog of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), the presence of deuterium on the C-1 carbon allowed researchers to track its fate.[2] The excretion of the deuterated metabolite, 2,2-bis(p-chlorophenyl)acetic acid (DDA), was significantly slower than its non-deuterated counterpart, providing strong evidence for a primary kinetic isotope effect. This observation supported a mechanism involving the hydroxylation at the C-1 position as the rate-determining step in the metabolic conversion of DDD to DDA.[2]

Caption: Elucidating a metabolic pathway using a gem-dideuterated substrate.

IV. Applications in Drug Metabolism and Pharmacokinetics (DMPK)

The insights gained from mechanistic studies using gem-dideuteroethylene directly translate into valuable applications in drug development. The ability to modulate metabolic pathways through deuteration can lead to drugs with improved safety and efficacy profiles.

Improving Pharmacokinetic Properties

One of the primary goals in drug development is to optimize the pharmacokinetic properties of a lead compound, including its absorption, distribution, metabolism, and excretion (ADME).[4][5][6] By strategically replacing hydrogen atoms at sites of metabolism with deuterium, it is possible to slow down the rate of metabolic clearance. This can lead to:

-

Increased half-life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing.

-

Reduced formation of toxic metabolites: If a particular metabolic pathway leads to the formation of harmful byproducts, blocking or slowing down this pathway through deuteration can improve the drug's safety profile.

-

Enhanced therapeutic efficacy: By maintaining therapeutic concentrations of the drug for a longer duration, its effectiveness can be improved.

The use of radiolabeled compounds, including those containing stable isotopes like deuterium, is a cornerstone of modern DMPK studies.[4][5][6]

| Pharmacokinetic Parameter | Potential Impact of gem-Dideuteration | Rationale |

| Half-life (t½) | Increased | Slower metabolic clearance due to the kinetic isotope effect. |

| Clearance (CL) | Decreased | Reduced rate of enzymatic degradation. |

| Area Under the Curve (AUC) | Increased | Greater overall drug exposure. |

| Metabolite Profile | Altered | Potential shift in metabolic pathways, favoring alternative routes of elimination. |

Table 1: Potential impact of gem-dideuteration on key pharmacokinetic parameters.

V. Applications in Polymer Science

The introduction of deuterium into polymers provides a powerful method for probing their structure and dynamics.[7] gem-Dideuteroethylene can serve as a valuable monomer for the synthesis of specifically labeled polymers, enabling detailed investigations using techniques such as neutron scattering and solid-state NMR.

Probing Polymer Chain Conformation and Dynamics

The polymerization of ethene is a fundamental industrial process, leading to the production of polyethylene, one of the most widely used plastics.[8] By incorporating gem-dideuteroethylene into the polymerization process, either as a comonomer or as the sole monomer, it is possible to create polymers with precisely placed deuterium labels.

These labeled polymers are invaluable for:

-

Neutron Scattering Studies: The significant difference in the neutron scattering lengths of hydrogen and deuterium allows for contrast variation experiments. By selectively deuterating specific segments of a polymer chain, researchers can visualize the conformation and organization of those segments within the bulk material.

-

Solid-State NMR Spectroscopy: Deuterium NMR can provide detailed information about the local dynamics and orientation of polymer chains.

Caption: Workflow for using gem-dideuteroethylene in polymer science.

VI. Analytical Techniques for Detection and Quantification

The successful application of gem-dideuteroethylene as an isotopic label relies on the ability to accurately detect and quantify its presence in various matrices. The two primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z).[9][10] The incorporation of two deuterium atoms into a molecule results in a predictable increase of 2 mass units in the molecular ion and any fragments containing the dideuterated moiety.[9] This mass shift provides a clear and unambiguous signature for the presence of the label. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the labeled species.

In fragmentation analysis, the presence of the gem-dideutero group can be used to identify specific fragments and deduce the structure of metabolites or reaction products.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. While proton (¹H) NMR is the most common technique, deuterium (²H) NMR can also be employed to directly observe the deuterium nuclei. However, the most common approach is to use ¹H NMR and observe the absence of signals in the region where the protons have been replaced by deuterium.

For gem-dideuteroethylene, the ¹H NMR spectrum would show a singlet for the two remaining protons, whereas the non-deuterated ethylene would show a more complex pattern due to proton-proton coupling. In more complex molecules labeled with a gem-dideutero group, the disappearance of a specific proton signal and the simplification of the coupling patterns of adjacent protons provide definitive evidence of deuteration at that position.

VII. Conclusion: A Versatile Tool for Molecular Exploration

gem-Dideuteroethylene, though a simple molecule, offers a wealth of opportunities for researchers across various scientific disciplines. Its unique isotopic signature, born from the geminal arrangement of two deuterium atoms, provides a powerful handle for tracking molecular transformations with high fidelity. From elucidating the intricate mechanisms of enzymatic reactions to designing more effective and safer drugs, and probing the nanoscale architecture of polymers, the applications of this isotopic tracer are both broad and profound. As analytical techniques continue to advance in sensitivity and resolution, the role of gem-dideuteroethylene and other strategically deuterated compounds is set to expand, further illuminating the unseen dance of molecules that underpins the world we seek to understand and manipulate.

References

-

Lindsey, J. S. (2010). De Novo Synthesis of Gem-Dialkyl Chlorophyll Analogues for Probing and Emulating Our Green World. Accounts of chemical research, 43(5), 636–647. [Link]

-

Reitz, R. H., Watanabe, P. G., McKenna, M. J., Quast, J. F., & Gehring, P. J. (1980). 1,1-Dichloroethylene hepatotoxicity: proposed mechanism of action and distribution and binding of 14C radioactivity following inhalation exposure in rats. Toxicology and applied pharmacology, 52(3), 357–370. [Link]

- CN105348030A. (2016). Preparation method of 1,1-diphenyl ethane.

- Skattebøl, L. (1963). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. Acta Chemica Scandinavica, 17, 1683-1693.

-

Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. 99, 113-124. [Link]

-

World Health Organization. (2003). 1,1-Dichloroethene (Vinylidene Chloride) (Cicads 51, 2003). Inchem.org. Retrieved from [Link]

-

Körver, M. P., Jones, A. D., & Liebler, D. C. (2006). Tandem MS analysis of model peptide adducts from reactive metabolites of the hepatotoxin 1,1-dichloroethylene. Chemical research in toxicology, 19(11), 1471–1478. [Link]

-

Gold, B., & Brunk, G. (1982). A mechanistic study of the metabolism of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) to 2,2-bis(p-chlorophenyl)acetic acid (DDA). Biochemical pharmacology, 31(13), 2221–2225. [Link]

-

Roffey, S. J., Obach, R. S., Gedge, J. I., & Baranczewski, P. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. Chemical research in toxicology, 25(3), 535–557. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e. Retrieved from [Link]

-

Reichert, D., Werner, H. W., & Henschler, D. (1978). Molecular Mechanism of 1,1-dichloroethylene Toxicity: Excreted Metabolites Reveal Different Pathways of Reactive Intermediates. Archives of toxicology, 41(3), 169–179. [Link]

-

Mako, T. L., & Morken, J. P. (2018). Stereoselective Diels–Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem-Diboron-Based Polymers. Journal of the American Chemical Society, 140(45), 15269–15274. [Link]

-

Le, C. M., & Sarpong, R. (2020). The Designed Synthesis of Unsymmetrical (Deuterated) 1,1-Diarylethylenes via Simple Sequential Coupling of Arenes and Aldehydes. ChemRxiv. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethene, 1,1-dichloro-. NIST WebBook. Retrieved from [Link]

- Gold, B., & Brunk, G. (1984). Metabolism of 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT), 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane, and 1-chloro-2,2-bis(p-chlorophenyl)ethene in the hamster. Cancer research, 44(5), 1968–1971.

-

Szneler, E., & Gryko, D. T. (2019). gem-Dibromovinyl boron dipyrrins: synthesis, spectral properties and crystal structures. Dalton transactions (Cambridge, England : 2003), 48(29), 11096–11105. [Link]

-

Gauthier, M. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical reviews, 116(3), 1693–1735. [Link]

-

Mako, T. L., & Morken, J. P. (2021). Stereoselective Diels-Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem-Diboron-Based Polymers via ROMP. ChemRxiv. [Link]

-

Roffey, S. J., Obach, R. S., Gedge, J. I., & Baranczewski, P. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Request PDF. Retrieved from [Link]

-

Mako, T. L., & Morken, J. P. (2021). (PDF) Stereoselective Diels-Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem-Diboron-Based Polymers. ResearchGate. Retrieved from [Link]

-

Pharmaron. (n.d.). Pharmacokinetics With Radiolabelled Compounds. Retrieved from [Link]

-

Manchester NMR Methodology Group. (n.d.). GEMSTONE. Retrieved from [Link]

-

Polymer Source. (n.d.). Deuterated Poly(ethylene oxide / ethylene glycol), functionalized. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

-

Bruker. (n.d.). GEMSTONE-ROESY: Ultra-selective, ultra-clean 1D rotating-frame Overhauser effect spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent applications of gem-dichloroepoxide intermediates in synthesis. Retrieved from [Link]

-

Mako, T. L., & Morken, J. P. (2021). Stereoselective Diels-Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem- Diboron-Based Polymers via ROMP Nadim. ChemRxiv. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Polymers: Complete Guide. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Polymerization of Ethene. Retrieved from [Link]

Sources

- 1. Deuterated Poly(ethylene oxide / ethylene glycol), functionalized [polymersource.ca]

- 2. A mechanistic study of the metabolism of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) to 2,2-bis(p-chlorophenyl)acetic acid (DDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmaron.com [pharmaron.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Unmasking Reaction Pathways: A Technical Guide to Ethylene-1,1-d2 as a Mechanistic Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of chemical synthesis and drug development, a profound understanding of reaction mechanisms is paramount. It is the compass that guides the optimization of existing processes and the discovery of novel transformations. Among the sophisticated tools available to the modern chemist, isotopic labeling stands out as a powerful technique for elucidating the subtle choreographies of atoms during a chemical reaction. This guide provides an in-depth exploration of ethylene-1,1-d2 (1,1-dideuterioethene), a seemingly simple molecule that serves as a remarkably insightful probe into complex reaction mechanisms.

This document deviates from rigid templates to offer a narrative tailored to the nuances of utilizing this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. Our journey will take us from the synthesis of this isotopic tracer to its application in unraveling the mechanisms of pivotal reactions in organic and organometallic chemistry.

The Power of an Isotopic Label: Introducing this compound

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. In the case of this compound, two hydrogen atoms on one of the carbon atoms are replaced by their heavier isotope, deuterium. This subtle change in mass, without altering the electronic structure, is the key to its utility. The primary and secondary kinetic isotope effects (KIEs) that arise from this substitution provide invaluable information about bond-breaking and bond-forming events in the rate-determining step of a reaction.[1][2]

The choice of this compound is strategic. Its simple, symmetrical structure provides a clear background against which to observe the scrambling or retention of the deuterium labels in the reaction products. This allows for the differentiation between various possible mechanistic pathways.

Synthesis of this compound: Crafting the Mechanistic Probe

A reliable supply of isotopically pure this compound is the prerequisite for any mechanistic study. While not commercially available in all catalogs, it can be synthesized in the laboratory through established methods. A common and effective approach involves a two-step sequence starting from a suitable precursor like 1,1-dichloroethane.

Step-by-Step Synthesis Protocol:

-

Halogen Exchange: The synthesis of a geminal dihalide precursor can be achieved through a halogen exchange reaction. For instance, 1,1-diiodoethane can be prepared from the more accessible 1,1-dichloroethane.[3][4] This reaction is often facilitated by a Lewis acid catalyst.

-

Elimination Reaction: The resulting gem-dihalide can then undergo a dehydrohalogenation reaction using a strong base to form the desired alkene, this compound.[5]

An alternative and often more direct route is the Wittig reaction, which allows for the conversion of a carbonyl compound to an alkene.[6][7] By using a deuterated phosphonium ylide, one can introduce the gem-dideutero motif.

Caption: Synthetic routes to this compound.

Probing Reaction Mechanisms: Case Studies

The true power of this compound is revealed in its application to mechanistic investigations. By tracing the fate of the deuterium labels, chemists can gain deep insights into the transition states and intermediates of complex reactions.

Ziegler-Natta Polymerization of Ethylene

The Ziegler-Natta polymerization is a cornerstone of the polymer industry, yet its precise mechanism has been a subject of intense study. One of the key questions revolves around the nature of the monomer insertion step. In a seminal study, Grubbs and coworkers utilized deuterated ethylene to distinguish between proposed mechanisms.[3]

Two plausible mechanisms were the Cossee-Arlman mechanism, involving direct insertion of the olefin into the metal-alkyl bond, and a mechanism proposed by Ivin involving a metallacyclobutane intermediate. The Ivin mechanism would involve the breaking of a C-H(D) bond in the rate-determining step.

Experimental Design: A 1:1 mixture of normal ethylene (C2H4) and fully deuterated ethylene (C2D4) was polymerized using a Ziegler-Natta catalyst. The resulting polymer was analyzed to determine the ratio of hydrogen to deuterium.

Results and Mechanistic Insight: The H/D ratio in the polymer was found to be 1:1, indicating that there was no kinetic isotope effect.[3] This result strongly argues against any mechanism that involves C-H(D) bond cleavage in the rate-determining step, such as the Ivin mechanism. The absence of a KIE provides compelling evidence for the Cossee-Arlman mechanism, where the ethylene molecule coordinates to the metal center and inserts into the growing polymer chain without breaking any of its C-H bonds.

Caption: Distinguishing Ziegler-Natta polymerization mechanisms using KIE.

Pericyclic Reactions: The Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings.[8] The concerted nature of this reaction has been a topic of extensive investigation. While theoretical studies have provided much insight, experimental verification is crucial. This compound and its isomers can be used to probe the stereochemistry and concertedness of the reaction.

For a truly concerted and synchronous cycloaddition, the stereochemistry of the dienophile is retained in the product. While this compound itself does not have stereoisomers, comparing its reaction with that of cis- and trans-1,2-dideuterioethylene can provide valuable information. Theoretical studies on the Diels-Alder reaction of ethylene and 1,3-butadiene have calculated the expected kinetic isotope effects.[9] These calculations predict inverse secondary deuterium KIEs, which are consistent with a change in hybridization from sp2 to sp3 at the carbon atoms of ethylene in the transition state.

Enzymatic Reactions: Cytochrome P450-Catalyzed Epoxidation

Cytochrome P450 enzymes are a superfamily of monooxygenases that catalyze a wide range of oxidative reactions, including the epoxidation of alkenes. The mechanism of oxygen transfer from the activated iron-oxo species to the alkene is complex and can proceed through different pathways.[5]

The use of deuterated styrenes has been instrumental in probing the mechanism of P450-catalyzed epoxidation. A secondary kinetic isotope effect is often observed when the hydrogen atoms on the double bond are replaced with deuterium. For example, in the epoxidation of styrene, a significant inverse secondary KIE is typically observed, suggesting a transition state with increased sp3 character at the olefinic carbons.

While a specific study using this compound in P450 epoxidation is not readily found in the literature, the principles derived from studies with deuterated styrenes are directly applicable. The magnitude of the KIE can provide information on the symmetry of the transition state and whether the formation of the two C-O bonds is synchronous or asynchronous.

Experimental Workflow: A Self-Validating System

To ensure the integrity of mechanistic studies using this compound, a rigorous and self-validating experimental workflow is essential. This involves careful preparation, precise execution of the reaction, and accurate analysis of the products.

Step-by-Step Experimental Protocol for a Representative Gas-Phase Reaction:

-

Reactant Preparation and Purification:

-

Synthesize or procure high-purity this compound.

-

Thoroughly purify all other reactants and solvents to eliminate any potential sources of hydrogen or deuterium scrambling.

-

Degas all liquids to remove dissolved oxygen, which can interfere with many catalytic reactions.

-

-

Reaction Setup:

-

Assemble a high-vacuum glass line or a glovebox to handle the gaseous reactants and sensitive catalysts.

-

Introduce a known amount of the catalyst (if any) into the reaction vessel.

-

Introduce a precise mixture of this compound and an internal standard (e.g., a non-reactive hydrocarbon) into the reaction vessel using a gas-tight syringe or a calibrated volume.

-

Introduce the other reactant(s).

-

-

Reaction Monitoring:

-

Maintain the reaction at a constant temperature using a thermostat-controlled bath.

-

Monitor the progress of the reaction by periodically taking small aliquots of the gas phase and analyzing them by Gas Chromatography (GC).

-

-

Reaction Quenching and Product Isolation:

-

At various time points (or at the end of the reaction), quench the reaction by rapidly cooling the reaction vessel or by introducing a quenching agent.

-

Isolate the products from the unreacted starting materials and the catalyst.

-

-

Product Analysis and KIE Determination:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire high-resolution ¹H and ²H NMR spectra of the purified product.[12]

-

Integrate the signals corresponding to the different protons and deuterons to determine their relative abundance and location in the molecule.

-

-

Kinetic Isotope Effect Calculation:

-

Determine the rate constants for the reaction with the deuterated and non-deuterated ethylene separately (intermolecular KIE).

-

Alternatively, in a competitive experiment with a mixture of deuterated and non-deuterated starting materials, determine the ratio of the products at low conversion to calculate the intramolecular KIE.[2]

-

-

Caption: A generalized experimental workflow for mechanistic studies.

Data Presentation and Interpretation

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction with Ethylene

| Reaction Type | Isotopologue | Rate Constant (k) | KIE (kH/kD) | Mechanistic Implication |

| Reaction A | C2H4 | 2.0 x 10⁻³ s⁻¹ | 1.05 | Secondary KIE; change in hybridization at the reaction center. |

| C2D2H2 (1,1) | 1.9 x 10⁻³ s⁻¹ | |||

| Reaction B | C2H4 | 5.0 x 10⁻⁴ s⁻¹ | 6.8 | Primary KIE; C-H bond breaking in the rate-determining step. |

| C2D2H2 (1,1) | 7.4 x 10⁻⁵ s⁻¹ |

Conclusion: A Versatile Tool for Mechanistic Elucidation

This compound, despite its simple structure, is a powerful and versatile tool for probing the mechanisms of a wide range of chemical reactions. By carefully designing experiments and accurately analyzing the isotopic distribution in the products, researchers can gain invaluable insights into transition state structures, the nature of intermediates, and the sequence of bond-forming and bond-breaking events. The knowledge gleaned from such studies is not merely of academic interest; it is fundamental to the rational design of more efficient catalysts, the development of novel synthetic methodologies, and the optimization of processes crucial to the pharmaceutical and materials science industries. As a senior application scientist, I encourage the thoughtful application of isotopic labeling with reagents like this compound to unlock a deeper understanding of the chemical world.

References

-

Soto, J.; Steigerwald, M. L.; Grubbs, R. H. Concerning the Mechanism of Ziegler-Natta Polymerization - Isotope Effects on Propagation Rates. J. Am. Chem. Soc.1982 , 104 (16), 4479–4480. [Link]

-

Geary, L. M.; Hultin, P. G. Use of Isotope Effects in the Study of Reaction Mechanisms. Eur. J. Org. Chem.2010 , 5563–5573. [Link]

-

Wikipedia. Kinetic isotope effect. [Link]

-

YouTube. Synthesis of Alkyne from gem Dihalides | Elimination Reaction. [Link] (Note: A representative, non-specific link is provided as a general illustration of the concept.)

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

MDPI. Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

-

Guengerich, F. P. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods Enzymol.2017 , 596, 217-238. [Link]

-

YouTube. Ziegler-Natta Polymerization of Ethylene. [Link] (Note: A representative, non-specific link is provided as a general illustration of the concept.)

-

University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]

-

ResearchGate. Gas chromatography‐mass spectrometry (GC‐MS) results from deuterium labeling experiments using D2O. [Link]

-

ResearchGate. (PDF) Ethylene polymerization reactions with Ziegler–Natta catalysts. I. Ethylene polymerization kinetics and kinetic mechanism. [Link]

-

Master Organic Chemistry. The Diels-Alder Reaction. [Link]

-

PubMed Central. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. [Link]

-

RSC Publishing. Experimental and theoretical studies of gas phase NO3 and OH radical reactions with formaldehyde, acetaldehyde and their isotopomers. [Link]

-

University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. [Link] (Note: A representative, non-specific link is provided as a general illustration of the concept.)

-

RSC Publishing. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

-

Agilent. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. [Link]

-

ResearchGate. Dual-Level Direct Dynamics Study on the Diels−Alder Reaction of Ethylene and 1,3Butadiene. [Link]

-

OSTI.gov. Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. [Link]

-

MDPI. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. [Link]

-

SciSpace. Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and. [Link]

-

PubMed. 1,1,1-trichloroethane and 1,1-dichloroethane reductive dechlorination kinetics and co-contaminant effects in a Dehalobacter-containing mixed culture. [Link]

-

JKU ePUB. Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. [Link]

-

YouTube. Diels-Alder Reaction | Organic Chemistry Lessons. [Link]

-

ResearchGate. (PDF) Kinetic Solvent Isotope Effect in Human P450 CYP17A1-Mediated Androgen Formation: Evidence for a Reactive Peroxoanion Intermediate. [Link]

-

ACS Publications. Dual-Level Direct Dynamics Study on the Diels−Alder Reaction of Ethylene and 1,3-Butadiene. [Link]

-

Chem Help ASAP. Wittig reaction for alkene synthesis. [Link]

-

De Gruyter. Kinetic Isotope Effects (KIE) and Density Functional Theory (DFT): A Match Made in Heaven? [Link]

-

Reddit. In the addition reaction of ethene and chlorine, is the major product 1,1- or 1,2-dichloroethane? Why? [Link]

-

PubMed. Application of gas chromatography-tandem mass spectrometry (GC/MS/MS) for the analysis of deuterium enrichment of water. [Link]

-

MDPI. Theoretical Study on Ethylene Polymerization Catalyzed by Half-Titanocenes Bearing Different Ancillary Groups. [Link]

-

Macmillan Group. Kinetic Isotope Effects in Organic Chemistry. [Link]

-

SpringerLink. Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. [Link]

-

ChemTube3D. Diels-Alder: E,Z (trans, cis) Diene - Stereochemistry Of The Diene. [Link]

-

PubMed. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. [Link]

-

University of Calgary. Ch 10: Diels-Alder reaction. [Link]

-

NIH. Structure of cytochrome P450 PimD suggests epoxidation of the polyene macrolide pimaricin occurs via a hydroperoxoferric intermediate. [Link]

-

Cortland.edu. The Wittig Reaction: Synthesis of Alkenes. [Link] (Note: A general university link is provided as the specific document may not have a stable deep link.)

Sources

- 1. epfl.ch [epfl.ch]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 10. resolvemass.ca [resolvemass.ca]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of ethylene-1,1-d2 via Wittig reaction with deuterated ylides

Abstract

This application note details a rigorous protocol for the synthesis of ethylene-1,1-d2 (

Introduction & Strategic Analysis

This compound is a critical isotopologue used in mechanistic studies of polymerization catalysts (e.g., metallocenes) and vibrational spectroscopy. The primary synthetic challenge is ensuring isotopic fidelity at the geminal position.

Why Wittig?

Traditional elimination reactions (e.g., dehydration of ethanol-1,1-d2) often suffer from scrambling due to E1/E2 competition and hydride shifts. The Wittig reaction provides a "lego-like" assembly where the double bond is formed specifically between the carbonyl carbon and the ylide carbon, preserving the isotopic integrity of the precursors.

Reaction Design

The synthesis involves the reaction of methyl-d3-triphenylphosphonium iodide with formaldehyde .

Critical Control Points:

-

Base Selection: We utilize

-Butyllithium ( -

Formaldehyde Source: Monomeric formaldehyde is unstable. We generate it in situ by thermally cracking paraformaldehyde and sweeping the anhydrous gas into the reaction vessel.

Mechanism & Workflow

The following diagram illustrates the reaction pathway and the critical intermediate steps.

Figure 1: Mechanistic pathway for the synthesis of this compound.[3] Note the separate generation of HCHO.

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity/Grade | Role |

| Methyl-d3-triphenylphosphonium iodide | 1560-56-1 | 99 atom% D | Deuterium Source |

| 109-72-8 | 1.6M or 2.5M in Hexanes | Strong Base | |

| Paraformaldehyde | 30525-89-4 | Reagent Grade | Carbonyl Source |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, inhibitor-free | Solvent |

| Nitrogen ( | 7727-37-9 | UHP (Ultra High Purity) | Carrier Gas |

Equipment Setup

-

Reaction Flask: 3-neck round bottom flask (250 mL).

-

Gas Generator: A separate flask (50 mL) connected via a wide-bore glass tube or cannula to the reaction flask. Heating mantle required.

-

Cold Trap: A vacuum trap immersed in liquid nitrogen (

) to collect the ethylene product. -

Manifold: Schlenk line for inert atmosphere control.

Detailed Experimental Protocol

Phase 1: Preparation of the Deuterated Ylide

Objective: Generate Ph3P=CD2 under strictly anhydrous conditions.

-

Setup: Flame-dry a 250 mL 3-neck flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of

. -

Solvation: Charge the flask with Methyl-d3-triphenylphosphonium iodide (10.0 g, 24.6 mmol). Add anhydrous THF (100 mL) via cannula. The salt will form a suspension.

-

Deprotonation: Cool the suspension to 0°C using an ice bath.

-

Addition: Dropwise add

-BuLi (25 mmol, ~1.05 eq) via syringe over 15 minutes.-

Observation: The suspension will turn a bright yellow/orange color, indicating the formation of the ylide.

-

-

Maturation: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for an additional 1 hour to ensure complete conversion.

Phase 2: Generation and Addition of Formaldehyde

Objective: Introduce monomeric HCHO gas without introducing water or oxygen.

-

Generator Setup: Place Paraformaldehyde (3.0 g, ~100 mmol, excess) in the separate 50 mL flask. Connect the outlet of this flask to a glass tube that extends below the surface of the ylide solution in the main reactor.

-

Carrier Flow: Establish a slow, steady stream of dry

through the paraformaldehyde flask into the reaction flask. -

Cracking: Heat the paraformaldehyde flask to 150–160°C . The solid will depolymerize into monomeric formaldehyde gas.

-

Reaction: The gas is swept by

into the yellow ylide solution.-

Observation: The yellow color will fade to a pale suspension (formation of triphenylphosphine oxide and betaine intermediates) as the ylide is consumed.

-

-

Completion: Continue heating and sweeping until the yellow color completely disappears (approx. 30–45 mins).

Phase 3: Product Isolation (Cryogenic Trapping)

Objective: Capture the gaseous this compound (

-

Trap Configuration: Connect the outlet of the reaction flask to a U-tube or cold finger trap immersed in Liquid Nitrogen (-196°C) .

-

Note: Ensure the system is open to a bubbler at the very end to prevent over-pressurization, but ensure the gas must pass through the trap.

-

-

Collection: As the reaction proceeds (during Phase 2), the ethylene product is swept out of the THF solution by the carrier gas and condenses immediately in the trap.

-

Purification (Optional): The trapped material may contain trace THF vapor. To purify, remove the trap from

, warm slightly to -80°C (Dry ice/acetone), and distill the gas into a second trap held at -196°C. Ethylene will transfer; THF will remain frozen/liquid at -80°C.

Quality Control & Characterization

NMR Analysis

Dissolve a small amount of the trapped gas in

-

NMR:

-

Resonance: Singlet at

ppm. -

Isotope Effect: The signal corresponds to the two protons on the

side. No coupling is observed from the -

Purity Check: Absence of a singlet at

ppm (which would indicate non-deuterated ethylene

-

-

NMR:

-

Carbon: Singlet (or triplet with small

-

Carbon: Quintet (due to coupling with two Deuteriums,

-

Carbon: Singlet (or triplet with small

Mass Spectrometry (GC-MS)

-

Target m/z: 30 (

). -

Contaminants: Monitor m/z 28 (

) and m/z 29 (

Safety & Hazards

-

Formaldehyde: A known carcinogen and sensitizer. The entire "cracking" process must be performed in a well-ventilated fume hood. Ensure the system is leak-proof.

-

Ethylene: Extremely flammable gas. Ground all glassware to prevent static discharge.

-

Cryogens: Handling liquid nitrogen requires thermal gloves and face shields to prevent burns.

-

Pressure: Never heat a closed system. Ensure a pressure relief path (bubbler) is always open at the end of the train.

References

-

Wittig Reaction Mechanism

- Wittig, G., & Geissler, G. (1953). Untersuchungen über die Reaktionsweise von Phosphin-alkylenen. Justus Liebigs Annalen der Chemie.

-

Ylide Preparation & Base Selection

-

Formaldehyde Generation from Paraformaldehyde

-

Yoo, et al. (2019).[6] An advanced technique for rapid and accurate monitoring of gaseous formaldehyde. Microchemical Journal.

-

-

Ethylene Characterization

- Doc Brown's Chemistry. 1H proton NMR spectrum of ethene.

Sources

Precision Synthesis of Ethylene-1,1-d2 via Zinc-Mediated Dehalogenation

Part 1: Executive Summary & Mechanistic Principles

Introduction

Ethylene-1,1-d2 (1,1-dideuteroethene) is a critical isotopologue used to probe symmetry-breaking events in polymerization mechanisms, vibrational spectroscopy assignments, and kinetic isotope effect (KIE) studies.[1][2] While various routes exist (e.g., pyrolysis of acetates), Zinc-mediated reductive dehalogenation of vicinal dihalides remains the gold standard for high-purity synthesis. This method operates under mild conditions, minimizing H/D scrambling that frequently plagues high-temperature elimination or catalytic hydrogenation routes.

This protocol details the reductive elimination of 1,2-dibromo-1,1-dideuteroethane using activated Zinc. The success of this protocol hinges on two factors: the rigorous exclusion of proton sources that could lead to side reactions, and the specific activation of the Zinc surface without introducing isotopic contaminants.

Mechanistic Pathway

The reaction proceeds via a heterogeneous reductive elimination on the Zinc metal surface. Unlike homogeneous E2 eliminations, this process involves electron transfer from the metal to the antibonding orbitals of the carbon-halogen bonds.

Key Causality:

-

Adsorption: The dihalide adsorbs onto the activated Zn surface.

-

Single Electron Transfer (SET): Zinc donates an electron to the C-Br bond, forming a transient organozinc radical/anion species.

-

Elimination: The second bromide is expelled, releasing the alkene and forming

.

Critical Expert Insight:

Standard Zinc activation protocols often use 1,2-dibromoethane (DBE) to etch the metal surface. DO NOT use DBE for this protocol. Doing so will generate non-deuterated ethylene (

Figure 1: Mechanistic flow of heterogeneous Zinc dehalogenation preventing H/D scrambling.

Part 2: Experimental Protocol

Reagents & Equipment

| Component | Specification | Purpose |

| Precursor | 1,2-Dibromo-1,1-dideuteroethane | Source of |

| Zinc Dust | <10 microns, >98% purity | Reductant. High surface area is critical. |

| Solvent | Absolute Ethanol (Anhydrous) | Reaction medium; facilitates electron transfer. |

| Activator | 10% HCl (aq), Acetone, Ether | Removes ZnO passivation layer. |

| Scrubber | 10% NaOH (aq) | Traps acid vapors and potential |

| Trap | Liq. | Condenses Ethylene ( |

Protocol A: Zinc Activation (The "Clean" Method)

Standard activators like iodine or dibromoethane are avoided to prevent contamination.

-

Acid Wash: Suspend 10 g of Zinc dust in 30 mL of 10% HCl. Stir vigorously for 2 minutes until a metallic luster appears.

-

Water Rinse: Decant the supernatant.[3] Wash the solid 3x with 50 mL deionized water.

-

Solvent Exchange: Wash 2x with 30 mL acetone, then 2x with 30 mL diethyl ether.

-

Drying: Dry under high vacuum (0.1 mbar) at 100°C for 1 hour. Store under Argon.[4]

-

Why? Removing the oxide layer reduces the induction period, allowing the reaction to proceed at lower temperatures, which minimizes solvent carryover.

-

Protocol B: Dehalogenation & Collection

Safety: Ethylene is flammable and explosive. Perform all operations in a fume hood behind a blast shield.

-

Setup:

-

Equip a 250 mL three-neck round-bottom flask (RBF) with:

-

Pressure-equalizing dropping funnel (containing the precursor dissolved in minimal ethanol).

-

Reflux condenser (coolant at -10°C).

-

Gas outlet leading to: Safety Trap

NaOH Scrubber

-

-

-

Charge: Add 5.0 g Activated Zinc (1.5 eq) and 40 mL Absolute Ethanol to the RBF.

-

Initiation: Heat the suspension to a gentle reflux (

). -

Addition: Add the precursor solution dropwise over 45 minutes.

-

Observation: Gas evolution should be immediate. Adjust heat to maintain reflux but prevent ethanol from distilling over.

-

-

Scrubbing: The gas passes through the NaOH scrubber to remove any HBr or entrained bromine.

-

Collection: this compound condenses as a white solid/liquid in the liquid nitrogen trap.

-

Note: Ensure the system is under slight positive pressure (Argon) to prevent suck-back.

-

Figure 2: Experimental workflow for the isolation of high-purity deuterated ethylene.

Part 3: Purification & Analytical Validation

Purification (Bulb-to-Bulb Distillation)

The crude condensate may contain traces of ethanol or ethyl bromide.

-

Remove the collection trap from the synthesis line.

-

Connect to a high-vacuum manifold.

-

Keep the product trap at -196°C (Liq.

) and evacuate non-condensables. -

Replace Liq.

with a Dry Ice/Acetone bath (-78°C). -

Distill the gas into a second receiver cooled to -196°C.

-

Logic: Ethylene (

-103°C) will vaporize at -78°C, while ethanol (

-

Characterization Data

Verify the isotopic placement using IR spectroscopy. This compound has

| Parameter | Ethylene ( | This compound ( | Diagnostic Note |

| Symmetry | Lower symmetry activates IR bands. | ||

| C-H Stretch | ~3105 | ~3050 | Asymmetric stretch. |

| C-D Stretch | N/A | 2200 - 2350 | Primary confirmation of labeling. |

| 1443 | ~1400 | Shift due to reduced mass coupling. | |

| N/A | ~1050 | Distinctive deformation mode. |

Mass Spectrometry (EI):

-

Target m/z: 30 (

) -

Contaminants: Monitor m/z 28 (

) and m/z 32 (

Part 4: Troubleshooting & Optimization

-

Low Yield: Often caused by "stalled" Zinc surface. Add a crystal of Iodine (

) to the refluxing mixture only if the precursor is already present (in situ activation), though acid washing (Protocol A) is preferred. -

Solvent Contamination: If the product spectrum shows broad O-H stretches, the distillation temperature (Step 3.1) was too high. Repeat bulb-to-bulb distillation keeping the source trap strictly at -78°C.

-

Precursor Stability: 1,2-dibromo-1,1-dideuteroethane can eliminate HBr slowly on storage. Distill the precursor immediately before use if it appears yellow/brown.

References

-

NIST Mass Spectrometry Data Center. Ethylene; Isotopologues. National Institute of Standards and Technology.[5][6] Available at: [Link]

-

Organic Chemistry Portal. Zinc-Mediated Dehalogenation Protocols. Available at: [Link] (Note: General Zn reduction context).

-

Organic Syntheses. Procedures involving Activated Zinc.[3][7][8] Org.[9][10][11] Synth. Coll. Vol. 6, p. 293. Available at: [Link]

-

Lin, M.-H., et al. "Methods for the Preparation of Allenes Employing Indium- and Zinc-Mediated Dehalogenation."[9] Journal of Organic Chemistry, 2011, 76, 8518-8523.[9] Available at: [Link]

Sources

- 1. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]

- 2. EP1035095A1 - Method for making 1,2-Dibromoindane - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethene, 1,1-difluoro- [webbook.nist.gov]

- 6. Ethylene [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Methods for the Preparation of Allenes Employing Indium- and Zinc-Mediated Dehalogenation Reactions in Aqueous Solutions [organic-chemistry.org]

- 10. Zinc [organic-chemistry.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

Application Note: Gas Phase Introduction Techniques for Ethylene-1,1-d2 in Mass Spectrometry

Executive Summary

Ethylene-1,1-d2 (1,1-Dideuteroethylene) is a critical isotopic probe used in mechanistic elucidation of metabolic pathways (specifically P450 inactivation), polymerization catalysis, and fundamental gas-phase ion chemistry. Unlike liquid standards, the introduction of gaseous this compound requires specialized interfaces to maintain vacuum integrity, prevent isotopic fractionation, and ensure precise quantification.

This guide details three distinct introduction protocols: Headspace GC-MS for batch quantification, Membrane Inlet Mass Spectrometry (MIMS) for real-time kinetic monitoring, and Direct Manifold Introduction for fundamental spectral characterization.

Properties and Handling of this compound[1][2]

Before interfacing with the MS, the physical handling of the isotopologue is critical to data integrity.

| Property | Value | Relevance to MS Introduction |

| Molecular Weight | 30.07 g/mol | +2 Da shift from natural ethylene (28.05 Da). |

| Boiling Point | -103.7°C | Exists as a gas at STP; requires gas-tight sampling. |

| Isotopic Purity | Typically >98 atom% D | Critical: Avoid H/D exchange sources (e.g., acidic active sites in hot inlets). |

| Solubility (Water) | ~131 mg/L (25°C) | Low solubility favors headspace partitioning (Henry's Law). |

Safety Note: Ethylene is flammable and a simple asphyxiant. All manifold operations must be performed in a fume hood or with appropriate exhaust venting.

Hardware Configuration & Decision Matrix

Selecting the correct interface depends on the analytical goal:

| Application | Recommended Interface | Key Advantage |

| Metabolic Off-gas Analysis | Headspace GC-MS | High chromatographic resolution; separates air/water background. |

| Reaction Kinetics (Real-time) | MIMS | No chromatography lag; sub-second response time. |

| Ion-Molecule Reactions | Direct Leak Valve | Steady-state pressure control; ideal for collision cell experiments. |

Visualization: Interface Decision Tree

Figure 1: Decision matrix for selecting the appropriate gas introduction technique.

Protocol 1: Headspace GC-MS (Batch Quantification)

This is the gold standard for analyzing this compound generated during drug metabolism studies (e.g., mechanism-based inactivation of P450s by terminal alkynes).

Principle

The analyte partitions into the headspace of a sealed vial. A gas-tight syringe or automated headspace sampler injects a volume into the GC. The column separates this compound from atmospheric gases (

Materials[2]

-

GC Column: Porous Layer Open Tubular (PLOT) column (e.g., Agilent HP-PLOT Q or GS-Q), 30m x 0.32mm. Why: Standard liquid phases (DB-5) do not retain light gases sufficiently.

-

Vials: 10 mL or 20 mL crimp-top headspace vials with PTFE/Silicone septa.

-

Syringe: Gas-tight syringe (e.g., Hamilton 1700 series) with a side-port needle to prevent coring.

Step-by-Step Workflow

-

Sample Preparation:

-

Perform the incubation (e.g., 100 µL microsomes + drug) in a sealed headspace vial.

-

Terminate reaction (if necessary) with 50 µL cold acetonitrile or acid through the septum.

-

Equilibration: Incubate the sealed vial at 37°C (or up to 60°C for higher sensitivity) for 10 minutes to ensure equilibrium partitioning.

-

-

GC Configuration:

-

Inlet: Split mode (ratio 10:1 to 50:1 depending on concentration). Temp: 150°C.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 60°C (Hold 2 min) - Focuses the gas band.

-

Ramp: 20°C/min to 200°C.

-

Hold: 2 min.

-

-

-

MS Acquisition:

-

Mode: SIM (Selected Ion Monitoring).

-

Ions:

-

m/z 30.0 (Molecular Ion,

) -

m/z 28.0 (Interference Check:

and natural ethylene) -

m/z 29.0 (Fragment:

)

-

-

Dwell Time: 50-100 ms per ion.

-

-

Data Analysis:

-

Calculate the ratio of Area(m/z 30) / Area(m/z 28).

-

Note: Air leaks will cause a massive m/z 28 signal (

). Ensure the m/z 30 peak retention time matches the standard exactly to distinguish from background.

-

Protocol 2: Membrane Inlet Mass Spectrometry (MIMS)

MIMS is ideal for monitoring the rate of this compound production or consumption in real-time without chromatographic delay.

Principle

A semi-permeable membrane (typically Polydimethylsiloxane - PDMS) separates the liquid sample from the high vacuum of the MS. Hydrophobic gases like ethylene permeate the membrane rapidly and are ionized immediately.

MIMS Probe Setup

-

Membrane: Sheet or tubular silicone (PDMS), thickness 125-250 µm.

-

Temperature: Maintain probe at constant temperature (e.g., 30°C) as permeability is temperature-dependent.

-

Trap: A cryo-trap (liquid nitrogen) is often placed between the membrane and MS to remove water vapor, though ethylene may also be trapped if not careful. Recommendation: Use a "jet separator" or simply heat the transfer line to prevent water condensation, rather than cryo-trapping, to avoid losing the analyte.

Experimental Workflow

-

Baseline Stabilization:

-

Insert MIMS probe into blank buffer.

-

Monitor m/z 30 and m/z 28 until stable. Background air will be present.

-

-

Calibration (Standard Addition):

-

Prepare a saturated stock solution of this compound by bubbling the pure gas into water at a known temperature (Solubility is ~4.7 mM at 25°C).

-

Inject aliquots (e.g., 10-50 µL) of saturated stock into the reaction vessel while stirring.

-

Record the step-change in ion current (Amps) vs. concentration.

-

-

Kinetic Run:

-

Add reagents (enzyme/substrate) to the vessel.

-

Monitor m/z 30 evolution.

-

Critical Control: The response time (

) should be <5 seconds for a standard MIMS probe.

-

Visualization: MIMS Workflow

Figure 2: Schematic of the Membrane Inlet Mass Spectrometry (MIMS) signal path.

Protocol 3: Direct Manifold Introduction

Used for fundamental studies, such as measuring ionization cross-sections or using this compound as a collision gas.

Hardware[4]

-

Variable Leak Valve: High-precision sapphire seal valve (e.g., Agilent or Pfeiffer).

-

Manifold: Stainless steel lines, baked out to remove water.

Workflow

-

Evacuation: Pump down the manifold to <

Torr. -

Filling: Introduce this compound from the lecture bottle into a reservoir volume (approx 10-50 Torr).

-

Leaking: Slowly open the leak valve while monitoring the MS source pressure gauge.

-

Target Pressure: typically

to -

Verification: Acquire a full scan (m/z 10-50). Ensure the isotope pattern matches theoretical prediction (dominant m/z 30, minor m/z 29 fragment).

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| High m/z 28 Signal | Air Leak or Natural Ethylene | Check N2/O2 ratio (should be ~4:1). If ratio is different, it may be contamination. |

| Signal Drift (MIMS) | Temperature Fluctuation | Thermostat the reaction vessel and the membrane probe. |

| Memory Effects | Gas adsorption on walls | Bake out transfer lines (>100°C) between runs. |

| Scrambling (m/z 29/31) | Ion Source Chemistry | Reduce source pressure; check for active metal sites in the source. |

References

-

Kotiaho, T., & Lauritsen, F. R. (2002).[1] Membrane inlet mass spectrometry. Comprehensive Analytical Chemistry, 37, 531-557.

-

NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.

- Ortiz de Montellano, P. R. (2018). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. (Reference for metabolic ethylene production).

-

Ketola, R. A., et al. (2002). Environmental applications of membrane inlet mass spectrometry. Journal of Mass Spectrometry, 37(5), 457-476.

Sources

Troubleshooting & Optimization

Preventing deuterium scrambling during ethylene-1,1-d2 synthesis

Ticket ID: ISO-ETH-002 Subject: Prevention of Deuterium Scrambling & Isotopic Dilution Status: Open Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Executive Summary: The "Scrambling" Threat

User Context: You are attempting to synthesize Ethylene-1,1-d2 (

The Solution: This guide prioritizes Route A (Inverse Labeling) —using a non-deuterated ylide with deuterated formaldehyde—as the only self-validating method to strictly prevent scrambling.

Critical Decision Matrix: Route Selection

Before mixing reagents, you must select the synthetic pathway. The choice determines the scrambling risk profile.

Figure 1: Strategic decision tree for minimizing isotopic scrambling. Route A is the industry standard for high-purity gem-d2 alkenes.

Standard Operating Procedure (SOP): The "Safe" Route

Method: Wittig Methylenation of Perdeuteroparaformaldehyde.

Reaction:

Phase 1: Reagent Preparation & Drying

-

Methyltriphenylphosphonium bromide (

): Must be dried under high vacuum (0.1 mmHg) at 110°C for 12 hours. Hygroscopic salts are the #1 cause of scrambling in Route B and yield loss in Route A. -

Paraformaldehyde-d2 (

-PF): This is your deuterium source. It must be "cracked" (depolymerized) thermally to generate monomeric

Phase 2: The Protocol

| Step | Action | Technical Rationale (The "Why") |

| 1 | Suspend dry | Low temp stabilizes the ylide and prevents side reactions with THF. |

| 2 | Add n-Butyllithium (1.05 eq) dropwise. Stir 1h. | Generates the ylide ( |

| 3 | CRITICAL: Warm the | |

| 4 | Stream | The reaction is instantaneous. The yellow color will vanish (quenching), indicating ylide consumption. |

| 5 | Gas Trapping: The product ( | Ethylene will not stay in the THF. It will off-gas immediately. You must catch it. |

Troubleshooting Guide: Scrambling & Yield

Ticket #001: "My Mass Spec shows d1 (M+1) contamination."

Diagnosis: Proton exchange occurred, but where?

-

Scenario A (You used Route A): The contamination is likely in your Paraformaldehyde-d2 source. Commercial

can contain-

Fix: Verify

-PF purity via solid-state NMR or buy a fresh ampoule.

-

-

Scenario B (You used Route B - Deuterated Ylide): This is classical "Ylide Scrambling."

-

Mechanism:[1][3][4][5][6][7][8][9]

. The base then deprotonates the salt again, potentially removing a D instead of H, leaving -

Fix: Switch to Route A. If impossible, use

(sodium hexamethyldisilazide) as the base instead of n-BuLi, as the amine byproduct is less likely to facilitate proton shuttling than trace butanol.

-

Ticket #002: "Yield is near zero; Color didn't disappear."

Diagnosis: Failed Depolymerization.

-

Formaldehyde gas repolymerized before reaching the reaction flask.

-

Fix: Heat the cannula/transfer line with a heat gun or heating tape during the transfer. The path from the

-PF flask to the ylide must be hot (

Ticket #003: "I see 1,2-d2 (Vicinal) isomers."

Diagnosis: Isomerization or Wrong Precursor.

-

Direct Wittig synthesis yields geminal (1,1) substitution almost exclusively.

-

If you see vicinal (1,2) deuterium (

), you likely used a metal catalyst (like Palladium) in a previous step or attempted to reduce deuterated acetylene ( -

Fix: Ensure no transition metals are present. The Wittig mechanism is concerted and regiospecific for 1,1-substitution.

The Scrambling Mechanism (Visualized)

Understanding why Route B fails is critical for avoiding it.

Figure 2: Mechanism of Deuterium Scrambling in Route B. The reversibility of the acid-base reaction between the ylide and trace water leads to statistical washing out of the deuterium label.

FAQ: Advanced Technical Queries

Q: Can I use deuterated methyl iodide (

Q: How do I handle the Ethylene gas safely? A: Ethylene is flammable and an asphyxiant.

-

Perform all reactions in a fume hood.

-

The "Trap" (Step 5) should be a U-tube immersed in Liquid Nitrogen (-196°C). Ethylene freezes at -169°C.

-

Warning: Do not condense Oxygen (boiling point -183°C) into the same trap (explosion hazard). Ensure the system is under positive pressure of Argon or Nitrogen.

Q: What is the expected isotopic purity?

A: With Route A (Inverse Wittig):

References

-

Wittig Reaction Mechanism & Ylide Stability

- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85.

- Note: Foundational text explaining the acid-base equilibrium of ylides responsible for scrambling.

-

Preparation of Deuterated Alkenes

- Atkinson, J. G., et al. (1968). Synthesis of Alkenes-d. Canadian Journal of Chemistry, 46(12).

- Note: Establishes the protocol for using deuter

-

Isotopic Scrambling in Phosphonium Ylides

- Schlosser, M. (1970). The Stereochemistry of the Wittig Reaction. Topics in Stereochemistry.

- Note: Details the "Schlosser Modification" and lithium-salt effects that influence proton exchange r

-

Standard Wittig Protocol (Methylenation)

- Fitjer, L., & Quabeck, U. (1985). The Wittig Reaction Using Potassium-tert-butoxide in Tetrahydrofuran.

- Note: Standard base/solvent conditions adapted for this guide.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. osha.gov [osha.gov]

- 3. google.com [google.com]

- 4. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. US3594428A - Process for preparing 1,1-dichloroethylene,1,2 - dichloroethylene and vinyl chloride - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: High-Precision Laser Detection of Ethylene-1,1-d2

Welcome to the Advanced Spectroscopy Support Hub.

Current Status: Operational

Subject: Ethylene-1,1-d2 (

Introduction: The Isotopic Challenge

Detecting This compound is fundamentally different from detecting standard ethylene (

Your laser sensor does not "smell" gas; it counts photons at a very specific energy level. The primary challenge is spectral selectivity . You are likely targeting the C-D stretching frequency (~2200–2300 cm⁻¹) or a shifted deformation band in the fingerprint region to avoid the massive absorption of standard C-H bonds (~3000 cm⁻¹).

This guide treats your sensor as a precision optical instrument, not a black box.

Part 1: System Architecture & Signal Flow

Before troubleshooting, visualize your signal path. Understanding where the data fails is half the solution.

Figure 1: Signal processing chain for Wavelength Modulation Spectroscopy (WMS) targeting isotopic discrimination.

Part 2: Troubleshooting Guides (Q&A)

Category A: Spectral Integrity & Interference

Q: My sensor is showing positive readings for this compound in normal ambient air. Is this real?

A: Highly unlikely. This is a "False Positive" caused by Spectral Overlap.

-

The Science: Ambient air contains ~1.8 ppm Methane (

), variable Water Vapor ( -

Diagnostic Protocol:

-

The Zero Check: Purge the cell with Ultra-High Purity (UHP) Nitrogen (5.0 grade). The signal must drop to zero. If it does not, you have optical baseline drift (see Category B).

-

The Interference Challenge: Purge the cell with standard undiluted Ethylene (

).-

Result: If your sensor reads high "d2" levels, your laser line is too close to a normal ethylene transition. You are measuring the "wings" of the massive

absorption.

-

-

Resolution: Narrow the laser scan range or reduce cell pressure (e.g., to 50-100 mbar) to sharpen the spectral lines (reducing pressure broadening), separating the d2 peak from the interference.

-

Q: I see a "wavy" baseline that moves when the temperature changes. It’s masking the leak signal.

A: You have Optical Fringing (Etalons).

-

The Science: Coherent laser light reflects off parallel surfaces (windows, lenses), creating a Fabry-Pérot interferometer. This creates a sinusoidal wave on your spectrum that mimics a gas absorption feature.

-

Diagnostic Protocol:

-

Frequency Check: Measure the "period" of the wave in your spectral scan.

-

Fast ripples: Long distance between reflective surfaces (e.g., laser to detector).

-

Slow waves: Short distance (e.g., window thickness).

-

-

The Tap Test: Gently tap the optical bench. If the fringes shift phase wildy, it is mechanical instability.

-

Resolution:

-

Hardware: Angle your gas cell windows by 2-5 degrees relative to the beam path to deflect reflections.

-

Software: Implement an "Empty Cell Background Subtraction" immediately before the experiment.

-

-

Category B: Calibration & Quantification

Q: The sensor response is non-linear at higher concentrations (>1000 ppm).

A: You are violating the Beer-Lambert Law (Optical Saturation).

-

The Science:

. When concentration ( -

Diagnostic Protocol:

-

Transmission Check: Look at the raw DC signal on the detector. If the transmission dip at the peak center exceeds 90-95% of the total light, you are saturated.

-

Resolution:

-

Switch to a shorter optical path length.[1]

-

Dilute the sample stream with

. -

Move the laser lock position to a weaker "shoulder" line of the this compound spectrum (consult HITRAN database).

-

-

Q: How do I verify the gas is actually 1,1-d2 and not 1,2-d2 or normal ethylene?

A: Use the "Chemical Shift" Validation.

-

The Science: 1,1-d2 (

) has a different symmetry ( -

Protocol:

-

Inject a known standard of normal Ethylene (

). Reading should be < 1% of full scale. -

Inject a known standard of this compound. Reading should be 100%.

-

Advanced: If you suspect 1,2-d2 contamination, you must use a spectral sweep (not just a single point lock) to look for the "doublet" splitting characteristic of the lower symmetry 1,1-d2 isomer compared to the single strong bands of highly symmetric isomers.

-

Part 3: Self-Validating Experimental Protocols

Do not trust the sensor blindly. Run this validation sequence before critical KIE or leak detection experiments.

Protocol: The "3-Gas Challenge"

| Step | Gas Input | Expected Result | Logic |

| 1 | UHP Nitrogen | 0.00 ppm (± Noise) | Establishes the optical zero and baseline noise floor. |

| 2 | Normal Ethylene ( | < 0.5% Cross-talk | Verifies spectral selectivity. If this reads high, your laser is tuning onto a C-H line, not a C-D line. |

| 3 | Target Standard ( | Target Conc. (± 2%) | Verifies span calibration and C-D bond detection. |

Protocol: Pressure Broadening Check

Why: If your experiment runs at variable pressures (e.g., a reaction vessel leak), the sensor reading will drift because the absorption line shape changes width.

-

Fill cell with fixed concentration of this compound.

-

Step pressure from 500 mbar to 1000 mbar.

-

Pass Criteria: The integrated area of the peak stays constant, even if the peak height decreases and width increases. If your sensor only measures peak height (WMS-2f peak), you must maintain constant cell pressure (± 5 mbar) using a back-pressure regulator.

Part 4: Reference Data

Key Spectral Parameters

-

Target Bond: Carbon-Deuterium (C-D) Stretch.

-

Spectral Region: ~2200 – 2300 cm⁻¹ (Mid-IR) is optimal for avoiding C-H interference.

-

Interfering Species:

(strong bands in 2300 region),

References

-

HITRAN Database (High-resolution Transmission Molecular Absorption)

- Source: Harvard-Smithsonian Center for Astrophysics.

- Relevance: The gold standard for line-by-line spectroscopic parameters of ethylene isotopologues ( , variants, and deuter

-

URL:[Link]

-

NIST Chemistry WebBook: this compound

-

Tunable Diode Laser Absorption Spectroscopy (TDLAS) Principles

- Source: Endress+Hauser Technical Guide.

- Relevance: Detailed explanation of WMS (Wavelength Modulation Spectroscopy)

-

URL:[Link]

-

Safety D

Sources

- 1. The Basics of TDLAS Technology: A Complete Guide [beamonics.se]

- 2. Ethylene [webbook.nist.gov]

- 3. alsafetydatasheets.com [alsafetydatasheets.com]

- 4. airgas.com [airgas.com]

- 5. naspweb.com [naspweb.com]

- 6. Detection of Ethylene with Defined Metal Complexes: Strategies and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Mastering Back-Exchange in Mass Spectrometry Ionization Sources

Welcome to the technical support center dedicated to understanding and controlling back-exchange in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who utilize hydrogen-deuterium exchange mass spectrometry (HDX-MS) and other techniques where labile hydrogens are of interest. Here, we will delve into the causes of back-exchange, its impact on data quality, and provide practical troubleshooting strategies and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is back-exchange and why is it a significant problem in my HDX-MS experiments?

A1: Back-exchange is the undesirable process where deuterium atoms that have been incorporated into your protein or analyte of interest are exchanged back for hydrogen atoms from the surrounding solvent (eluent) during the analytical workflow.[1] This is a critical issue in HDX-MS because it leads to a loss of the deuterium label, which is the primary source of information about protein conformation, dynamics, and interactions.[1]

The consequence of significant back-exchange is an underestimation of the actual deuterium uptake, which can lead to misinterpretation of your data.[1] It reduces the dynamic range of your measurement and can introduce variability, ultimately compromising the accuracy and reproducibility of your results.[2] The extent of back-exchange can be substantial, with reports indicating that it can range from 15% to as high as 60%.[3]

Q2: Where in my LC-MS system is back-exchange most likely to occur?